molecular formula C17H21NO3S3 B2816143 (E)-pentyl 4-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)butanoate CAS No. 315244-50-9

(E)-pentyl 4-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)butanoate

Cat. No. B2816143
M. Wt: 383.54
InChI Key: BHOADGRKZUWKFL-WYMLVPIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a derivative of thiazolidine, which is a heterocyclic compound that contains both sulfur and nitrogen in the ring . The presence of the thiophene ring (a five-membered ring containing four carbon atoms and a sulfur atom) and the thiazolidine ring suggests that this compound might have interesting chemical properties .


Synthesis Analysis

While specific synthesis methods for this compound are not available, thiazolidine derivatives are typically synthesized through cyclization reactions involving a suitable amine, a carbonyl compound, and a sulfur-containing compound . The presence of the thiophene ring might require additional steps or different reagents .


Molecular Structure Analysis

The molecular structure of this compound is likely to be influenced by the presence of the thiophene and thiazolidine rings. These rings are aromatic and may participate in pi stacking interactions, which could influence the compound’s physical and chemical properties .


Chemical Reactions Analysis

Thiazolidine and thiophene rings can undergo a variety of chemical reactions. For example, thiophene can undergo electrophilic aromatic substitution reactions similar to those observed with benzene . Thiazolidine can react with various electrophiles at the sulfur atom or undergo ring-opening reactions .

Scientific Research Applications

Synthesis and Photophysical Properties

A study by Jachak et al. (2021) on the synthesis of novel d-π-A type chromophores reveals the impact of structural manipulations on photophysical properties. The study included derivatives that exhibit significant absorption and emission wavelengths, demonstrating the potential for applications in optical materials and molecular electronics. The viscosity-induced emission observed suggests its utility in sensing applications, highlighting the versatile applications of thioxothiazolidin derivatives in photophysical research (Jachak, Khopkar, Patel, Patil, & Shankarling, 2021).

Anticancer Activity

Research conducted by Horishny and Matiychuk (2020) explores the antitumor screening of thiazolidin derivatives. The study highlights a preparative approach to synthesize compounds with moderate antitumor activity against malignant tumor cells, including the UO31 renal cancer cell line. This indicates the potential therapeutic applications of these compounds in oncology, demonstrating their relevance in the design of new antitumor agents (Horishny & Matiychuk, 2020).

properties

IUPAC Name

pentyl 4-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3S3/c1-2-3-4-10-21-15(19)8-5-9-18-16(20)14(24-17(18)22)12-13-7-6-11-23-13/h6-7,11-12H,2-5,8-10H2,1H3/b14-12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHOADGRKZUWKFL-WYMLVPIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC(=O)CCCN1C(=O)C(=CC2=CC=CS2)SC1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCOC(=O)CCCN1C(=O)/C(=C\C2=CC=CS2)/SC1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-pentyl 4-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)butanoate

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